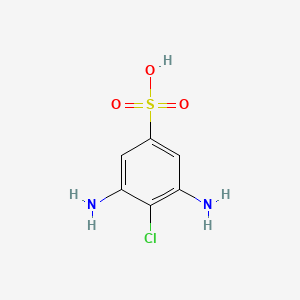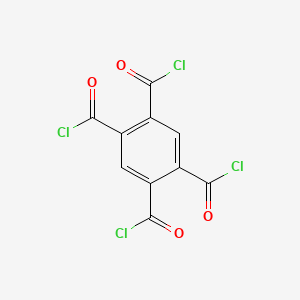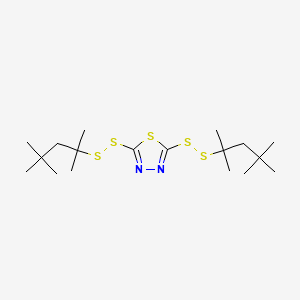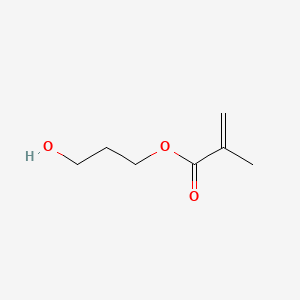
3-Hydroxypropyl methacrylate
Übersicht
Beschreibung
3-Hydroxypropyl methacrylate (HPMA) is a monomer with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da . It is a hydrophilic compound due to the presence of hydroxyl groups .
Synthesis Analysis
HPMA can be synthesized using a seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl) . This method produces monodisperse porous, hydrophilic microspheres with reactive character . The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .
Molecular Structure Analysis
The molecular structure of HPMA includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, 5 freely rotating bonds, and no Rule of 5 violations . Its molar refractivity is 37.4±0.3 cm³ .
Chemical Reactions Analysis
HPMA can undergo polymerization when hot or when exposed to ultraviolet light and free-radical catalysts . It can also react with alcohols and amines carrying the desired reactive groups .
Physical And Chemical Properties Analysis
HPMA has a density of 1.0±0.1 g/cm³, a boiling point of 213.5±0.0 °C at 760 mmHg, and a flash point of 96.7±0.0 °C . Its vapor pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 52.3±6.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
HPMA copolymers have been extensively explored for their potential as carriers of biologically active compounds, especially anticancer drugs. The development of macromolecular therapeutics using these copolymers aims to treat cancer and musculoskeletal diseases effectively. Their application extends to designing second-generation macromolecular therapeutics, suggesting an ongoing evolution in drug delivery technologies utilizing HPMA copolymers (Kopeček & Kopec̆ková, 2010).
Hydrogels and Biomedical Materials
HPMA copolymers are utilized in creating smart hydrogels through hybrid block and graft copolymer designs that self-assemble into hydrogels responsive to external stimuli. These hydrogels have significant applications in biomedical fields, including tissue engineering and regenerative medicine. The research also highlights the use of semi-telechelic poly(HPMA) and HPMA copolymers for modifying biomaterial and protein surfaces, indicating their versatile applicability in developing new biomaterials (Kopeček & Kopec̆ková, 2010).
Imaging and Visualization in Medicine
Molecular imaging technologies have employed HPMA copolymers to investigate drug delivery mechanisms. Fluorescence imaging, magnetic resonance imaging, and nuclear medicine techniques like gamma-scintigraphy, SPECT, and PET have been used for studying the pharmacokinetics, biodistribution, and efficiency of drug targeting of HPMA copolymers. This research contributes significantly to understanding and improving the therapeutic applications of HPMA copolymer-based drug delivery systems (Lu, 2010).
Virus Targeting and Masking
The surface modification of viruses with HPMA copolymers presents a novel strategy for enhancing the efficacy of recombinant vaccines and cancer therapies. Coating viruses with these polymers shields them from neutralization by antibodies and complement, while the covalent linkage of novel ligands can introduce new infectious tropisms. This innovative approach significantly broadens the potential of adenovirus-based therapies and vaccines by overcoming limitations associated with immune responses in humans (Fisher & Seymour, 2010).
Wirkmechanismus
Target of Action
3-Hydroxypropyl methacrylate (HPMA) is a functional monomer that is widely used in the synthesis of reactive polymers . The primary targets of HPMA are the reactive groups of other monomers or polymers, such as alcohols and amines . These targets play a crucial role in the formation of polymers with specific properties, such as hydrophilicity, adhesion to substrates, and resistance to corrosion, fogging, and abrasion .
Mode of Action
HPMA interacts with its targets through polymerization, a process in which monomers are chemically bonded to form a polymer . This interaction results in the formation of polymers with pendant hydroxyl groups, which impart important properties to the polymer products . For instance, the hydroxyl groups make the polymer hydrophilic, improve its adhesion to substrates, and provide crosslinking sites .
Biochemical Pathways
The polymerization of HPMA involves the reaction of the methacrylate functional group with the reactive groups of other monomers or polymers . This reaction can be carried out using various polymerization methods, such as chain addition polymerization . The resulting polymers can have a wide range of properties, depending on the specific monomers used and the conditions of the polymerization process .
Result of Action
The polymerization of HPMA results in the formation of polymers with specific properties, such as hydrophilicity, improved adhesion to substrates, and resistance to corrosion, fogging, and abrasion . These polymers can be used in a wide range of applications, including the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Hydroxypropyl methacrylate is a versatile compound that interacts with various biomolecules. It readily copolymerizes with a wide variety of monomers . The added hydroxyl groups improve adhesion to surfaces, incorporate cross-link sites, and impart corrosion, fogging, and abrasion resistance .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity as a monomer. It can readily copolymerize with a variety of other monomers, forming polymers with diverse properties . The hydroxyl group at one end of the molecule can react readily with isocyanate, anhydrides, and epoxy resins .
Eigenschaften
IUPAC Name |
3-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSFRPWPOGYVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33594-93-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33594-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0062630 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2761-09-3 | |
| Record name | 3-Hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523A6318HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is HPMA considered a versatile monomer in polymer synthesis?
A: HPMA's versatility stems from its unique structure. It contains both a hydrophilic hydroxyl group and a hydrophobic methacrylate group [, ]. This duality allows it to be incorporated into various polymer backbones, imparting amphiphilic properties to the resulting copolymers. This characteristic is particularly useful in developing materials with controlled hydrophilicity and surface properties [, ].
Q2: How does the incorporation of HPMA influence the properties of denture base materials?
A: Research suggests that photopolymerized coatings containing HPMA can significantly reduce the adhesion of Candida albicans to acrylic resin, a common material used in dentures []. This effect is attributed to the altered surface chemistry and increased hydrophilicity imparted by HPMA, making it less favorable for Candida albicans attachment [].
Q3: Can you explain the role of HPMA in creating amphiphilic graft copolymers?
A: HPMA can be used to create amphiphilic graft copolymers through a multi-step process. Initially, it can be incorporated into a copolymer backbone alongside other monomers like allyl methacrylate []. After subsequent modifications, the allyl methacrylate units are transformed into HPMA units, resulting in a hydrophilic backbone. The presence of hydrophobic side chains, such as polystyrene, grafted onto this hydrophilic backbone leads to the formation of an amphiphilic graft copolymer [].
Q4: What is the significance of controlling the concentration of HPMA in polymer coatings?
A: Studies have shown that the concentration of HPMA in photopolymerized coatings can significantly impact its effectiveness in reducing Candida albicans adhesion []. For instance, coatings with 35% HPMA demonstrated better results compared to lower concentrations []. This highlights the importance of optimizing HPMA concentration to achieve desired material properties and biological interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

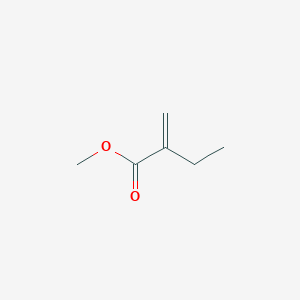
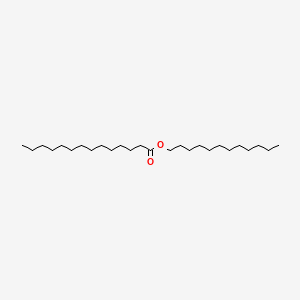

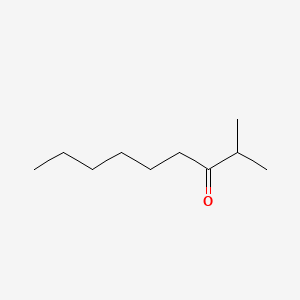
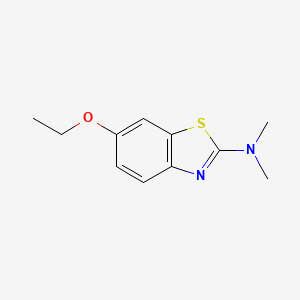

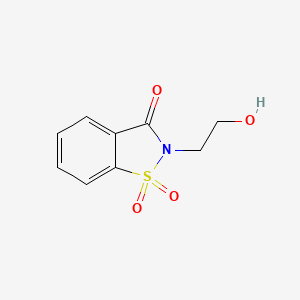
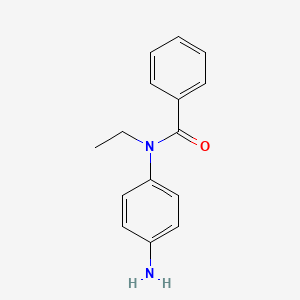
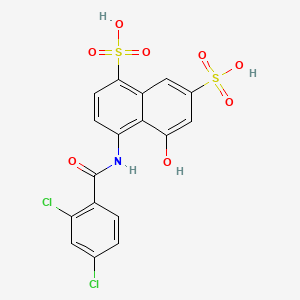
![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)
